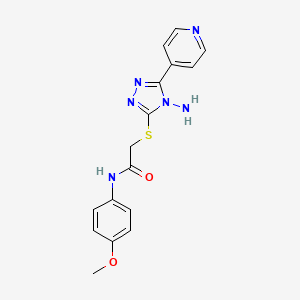![molecular formula C19H19Cl2N3OS B2800862 1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea CAS No. 847390-17-4](/img/structure/B2800862.png)
1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea, also known as DMIT, is a synthetic compound that belongs to the class of thiourea derivatives. It has been extensively studied due to its potential use in various scientific research applications. In
Scientific Research Applications
Coordination Chemistry and Structural Analysis
Thioureas, including derivatives similar to 1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea, play a significant role as ligands in coordination chemistry. Their nitrogen substituents influence intra- and intermolecular hydrogen-bonding interactions, affecting coordination properties. These compounds, through coordination with transition metals, have found novel applications, demonstrating the potential for interdisciplinary approaches combining chemical versatility with detailed structural analysis (Saeed, Flörke, & Erben, 2014).
Biomedical Applications
In the biomedical field, thiourea derivatives exhibit biological activities that are of interest for high-throughput screening assays and structure-activity relationship analyses. The study by Sugita et al. (2017) on tumor specificity and keratinocyte toxicity of synthesized compounds underscores the importance of chemical modifications to enhance therapeutic profiles, suggesting a promising direction for developing anticancer drugs with minimized adverse effects on healthy cells (Sugita, Takao, Uesawa, & Sakagami, 2017).
Environmental and Analytical Chemistry
Thiourea derivatives also find applications in environmental and analytical chemistry. Khan et al. (2020) discussed the use of thioureas in chemosensor applications for detecting anions and cations in environmental and biological samples. The coordination of thiourea derivatives with metals like Cu, Ag, and Au can enhance their activities in pharmaceutical chemistry, demonstrating the compounds' versatility and utility in environmental science (Khan, Khan, Gul, & Muhammad, 2020).
Chemosensing
Recent advances in thiourea-based chemosensors emphasize their importance in detecting environmental pollutants. Thioureas contain nucleophilic S- and N- sites that facilitate inter- and intramolecular hydrogen bonding, making them excellent chemosensors for various analytes. These characteristics underscore the role of thiourea derivatives in developing sensitive and selective detection methods for environmental and biological applications (Al-Saidi & Khan, 2022).
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3OS/c1-11-14(15-10-13(25-2)4-6-18(15)23-11)7-8-22-19(26)24-12-3-5-16(20)17(21)9-12/h3-6,9-10,23H,7-8H2,1-2H3,(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIZKHCRGYRLCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCNC(=S)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}acetamide](/img/structure/B2800779.png)
![2'-Methylspiro[1H-2-benzofuran-3,5'-piperidine];hydrochloride](/img/structure/B2800780.png)
![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2800781.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2800784.png)
![2-(4-Methoxy-3-methylphenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2800785.png)


![[5-Amino-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2(10),3,5,8-tetraen-6-yl](4-fluorophenyl)methanone](/img/structure/B2800790.png)
![3-Carbamoyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2800792.png)
![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2800793.png)
![N,N-diethyl-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2800795.png)


![2-(4-methylquinolin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2800801.png)